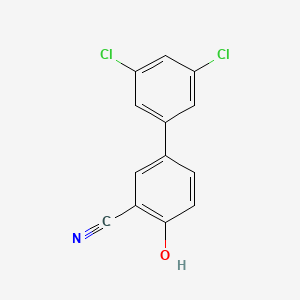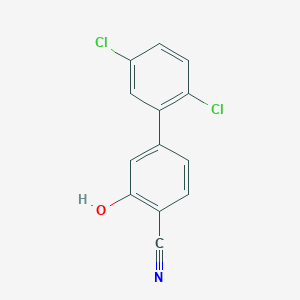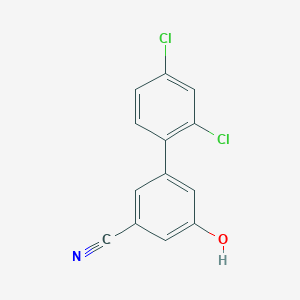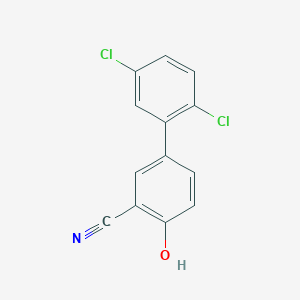
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% (2C4DC) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 183-185°C. 2C4DC is used in many different areas of research, such as biochemistry, physiology, and chemical synthesis.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of pharmaceuticals. It is also used in biochemical studies, such as the inhibition of enzymes, and in physiological studies, such as the inhibition of receptor binding. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is used in the study of cell signaling pathways, as it can modulate the activity of certain proteins.
Mecanismo De Acción
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is an inhibitor of enzymes, receptors, and other proteins. It binds to the active site of the target protein and blocks its activity. It also binds to the allosteric site of the target protein and modulates its activity. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can interact with other molecules, such as ligands, substrates, and cofactors, which can affect the activity of the target protein.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and other proteins, which can affect the activity of various biochemical pathways. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can modulate the activity of certain proteins, which can affect the activity of various physiological pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is soluble in organic solvents, which makes it easy to use in a variety of laboratory experiments. However, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is also toxic, so caution should be taken when handling it.
Direcciones Futuras
The potential future directions for 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% research include the development of new synthesis methods, the exploration of new applications in biochemical and physiological studies, the investigation of its effects on other proteins, and the development of new inhibitors. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new drugs, as it has the potential to modulate the activity of certain proteins. Finally, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new materials, as it could be used to modify the properties of certain polymers.
Métodos De Síntesis
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is synthesized via a two-step procedure. The first step involves the reaction of 2-chloro-4-nitrophenol with 3,5-dichlorophenol in an aqueous solution of sodium hydroxide. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, which is then purified by recrystallization from ethyl acetate. The second step involves the reaction of 2-cyano-4-(3,5-dichlorophenyl)phenol with sodium nitrite in an aqueous solution of acetic acid. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, 95%, which is then purified by recrystallization from ethyl acetate.
Propiedades
IUPAC Name |
5-(3,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJRKXHVVZSDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684911 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3,5-dichlorophenyl)phenol | |
CAS RN |
1261964-84-4 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














